molecular formula C15H13ClFNO2 B5874978 N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide

N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide

Cat. No. B5874978
M. Wt: 293.72 g/mol
InChI Key: WTRORTGJQSSFGG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide, also known as CFEB, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.

Mechanism of Action

N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide selectively inhibits the activity of the fatty acid amide hydrolase enzyme, which is responsible for the degradation of the endocannabinoid anandamide. This inhibition leads to an increase in anandamide levels, which has been shown to reduce pain sensitivity in animal models.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide has been shown to have significant biochemical and physiological effects, including the reduction of pain sensitivity in animal models. N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide has also been shown to have anti-inflammatory effects and to reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide is its selectivity for the fatty acid amide hydrolase enzyme, which allows for the specific modulation of the endocannabinoid system. However, one limitation of N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide, including its potential use in the treatment of pain and inflammation in humans. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide and its potential for off-target effects. Finally, the development of more selective and potent inhibitors of the fatty acid amide hydrolase enzyme may lead to improved therapeutic options for the treatment of pain and inflammation.

Synthesis Methods

N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide can be synthesized through various methods, including the reaction of 3-chloro-4-fluoroaniline with ethyl 4-aminobenzoate, followed by the reaction of the resulting intermediate with acetic anhydride and hydrochloric acid. Another method involves the reaction of 3-chloro-4-fluoroaniline with ethyl 4-hydroxybenzoate, followed by the reaction of the resulting intermediate with thionyl chloride and then with ethylamine. Both of these methods have been used to successfully synthesize N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide has been studied for its potential use in various scientific research applications, including its use as a tool compound for studying the role of the endocannabinoid system in pain modulation. N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide has been shown to selectively inhibit the activity of the fatty acid amide hydrolase enzyme, which is responsible for the degradation of the endocannabinoid anandamide. This inhibition leads to an increase in anandamide levels, which has been shown to reduce pain sensitivity in animal models.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c1-2-20-12-6-3-10(4-7-12)15(19)18-11-5-8-14(17)13(16)9-11/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRORTGJQSSFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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